3-(1-Benzylpiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a benzyl group and a propanoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
The compound can be synthesized through various methods, which often involve reactions of benzylpiperidine derivatives with propanoic acid or related compounds. Its synthesis has been documented in scientific literature, including patents and research articles, indicating its relevance in both academic and industrial contexts .
3-(1-Benzylpiperidin-3-yl)propanoic acid is classified as an organic compound, specifically a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It falls under the broader category of nitrogen-containing heterocycles, which are widely studied for their biological activities.
The synthesis of 3-(1-Benzylpiperidin-3-yl)propanoic acid typically involves several key steps:
A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity while minimizing by-products .
The molecular formula of 3-(1-Benzylpiperidin-3-yl)propanoic acid is , with a molecular weight of approximately 233.35 g/mol. The structure features:
3-(1-Benzylpiperidin-3-yl)propanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(1-Benzylpiperidin-3-yl)propanoic acid involves its interaction with biological targets such as receptors or enzymes. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability. Once inside cells, it can modulate receptor activity, potentially leading to various pharmacological effects .
3-(1-Benzylpiperidin-3-yl)propanoic acid has diverse applications:
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry and their potential for further development in drug discovery initiatives.
Retrosynthetic deconstruction of 3-(1-benzylpiperidin-3-yl)propanoic acid reveals two primary synthetic disconnections that guide rational synthetic design. The first strategy involves disconnection at the C-N bond of the benzylpiperidine moiety, yielding benzyl halide and 3-(piperidin-3-yl)propanoic acid as synthons. This approach benefits from commercially available piperidine derivatives but requires protection/deprotection strategies for the secondary amine and carboxylic acid functionalities to prevent quaternary salt formation. The second key disconnection targets the propanoic acid linkage, suggesting either: (a) hydrogenation of acrylate precursors via Michael addition to 1-benzylpiperidin-3-one, or (b) Arndt-Eistert homologation of 2-(1-benzylpiperidin-3-yl)acetic acid derivatives. Computational analysis (logP ~2.76, TPSA ~40.54 Ų) indicates moderate lipophilicity and hydrogen-bonding capacity, influencing protecting group selection and solubility considerations during synthesis [1].
Table 1: Retrosynthetic Pathways for 3-(1-Benzylpiperidin-3-yl)propanoic Acid
| Disconnection Site | Synthons Generated | Key Challenges | Strategic Advantages |
|---|---|---|---|
| C-N bond (benzyl-piperidine) | Benzyl halide + 3-(piperidin-3-yl)propanoic acid | Amine protection; regioselective alkylation | Uses stable, commercially available building blocks |
| Cβ-Cγ bond (propanoic chain) | 1-Benzylpiperidin-3-one + acrylate acceptor | Stereocontrol at C3; Michael addition regioselectivity | Enables stereoselective construction via chiral enolates |
| Carboxylic acid (bioisostere precursor) | Nitrile or ester intermediates | Hydrolysis/decarboxylation conditions | Permits late-stage functionalization to bioisosteres |
The stereogenic center at piperidine C3 dictates chiral synthesis strategies, with the (R)-enantiomer showing enhanced M4 receptor affinity in neurological drug candidates. Asymmetric hydrogenation of enamine intermediates using chiral catalysts (e.g., BINAP-Ru complexes) achieves >90% ee but requires multi-step precursor synthesis. A more efficient route employs diastereoselective alkylation of chiral auxiliaries. N-acyliminium ions generated from L-tryptophan-derived precursors undergo Pictet-Spengler reactions with high diastereocontrol (dr up to 19:1), as demonstrated in THβC syntheses [5]. For 3-substituted piperidines, enolate alkylation of N-benzyl nipecotic acid esters with α-bromoacetate, followed by catalytic hydrogenation (Pd/C, H₂), installs the propanoic acid chain with retention of configuration at C3. Key stereochemical outcomes are verified by chiral HPLC comparison with authentic enantiomers and circular dichroism spectroscopy. Modifying the benzyl group (electron-donating/withdrawing substituents) occurs via reductive amination of piperidinones with substituted benzaldehydes (NaBH₃CN, AcOH), enabling SAR exploration without affecting stereocenters [1] [5].
Convergent synthesis leverages preformed benzylpiperidine and propanoic acid fragments, joined via advanced-stage coupling. A highly efficient protocol involves N-alkylation of 3-piperidinols (protected as tert-butyldimethylsilyl ethers) with methyl 3-bromopropanoate, followed by deprotection and oxidation (Dess-Martin periodinane) to afford ketone intermediates. Alternatively, reductive amination between 1-benzyl-3-piperidone and ω-amino acid esters (e.g., β-alanine methyl ester) yields the propanoic acid linkage directly. The most pharmacologically relevant strategy employs carboxamide coupling of 3-(1-benzylpiperidin-3-yl)propanoic acid with nitrogen heterocycles, as exemplified in patent WO2017079641A1. This patent discloses M4 receptor antagonists synthesized by activating the propanoic acid as an acid chloride (SOCl₂, DCM) or via coupling agents (HATU, DIC), then reacting with aminopyrazines/pyrimidines to yield neuroactive compounds like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide derivatives. Microwave-assisted coupling (100°C, 10 min) accelerates these reactions with yields >85% [3] [6].
Table 2: Fragment Coupling Methods for Advanced Derivatives
| Coupling Method | Conditions | Yield Range | Application Example |
|---|---|---|---|
| Carbodiimide-mediated (DIC/HOBt) | RT, 12h, DMF | 70-75% | Simple amides and esters |
| Onium salt-based (HATU) | DIPEA, DCM, 2h | 85-92% | Pyrimidinyl carboxamides [6] |
| Acid chloride aminolysis | Pyridine, 0°C→RT | 65-80% | Sterically hindered amines |
| Reductive amination | NaBH₃CN, MeOH | 60-70% | Aminoalkyl chain extension |
The propanoic acid moiety serves as a versatile handle for bioisostere replacement to modulate pharmacokinetics or patentability. Direct conversion routes include: (1) Curtius rearrangement (DPPA, benzene, 80°C) to tert-butylcarbamates, (2) Schmidt reaction (HN₃, H₂SO₄) yielding tetrazoles (metabolically stable but acidic), or (3) reduction (BH₃·THF) to primary alcohols for ether/ester prodrugs. More strategic approaches employ decarboxylative cross-coupling of potassium trifluoroborate salts (generated from the acid) with aryl halides via photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs). For CNS-targeted derivatives, 1,3,4-oxadiazoles are synthesized as non-acidic bioisosteres by cyclodehydration of acyl hydrazides (POCl₃, 110°C), maintaining similar topology and H-bonding capacity while enhancing blood-brain barrier penetration. Computational studies (molecular docking) confirm that oxadiazole bioisosteres conserve binding poses within M4 receptor models compared to carboxylic acid counterparts, validating this approach for neurological applications [5] [8].
Table 3: Carboxylic Acid Bioisosteres and Synthetic Methods
| Bioisostere | Synthetic Protocol | Reaction Time | Key Advantage |
|---|---|---|---|
| Tetrazole | NaN₃, PPh₃, DMF, 120°C, 24h | 24h | Enhanced metabolic stability; similar pKa |
| 1,3,4-Oxadiazole | N-Acylhydrazide + POCl₃, reflux | 8h | Reduced acidity; improved CNS penetration |
| Oxazole | Serine-derived precursor + Dehydrative cyclization | 12h | Increased rigidity for receptor selectivity |
| Sulfonamide | Curtius rearrangement + sulfonyl azide | 48h (multi-step) | Tunable steric/electronic profiles |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1